3,4-Dichlorobenzamide

Organic Synthesis Physicochemical Properties Solubility

3,4-Dichlorobenzamide (CAS 2670-38-4) is the non-interchangeable 3,4-substitution isomer critical for accurate environmental monitoring of phenylurea herbicide degradation. Its specific LogP (2.79) and melting point (140-146°C) ensure reliable analytical quantification as a certified reference standard. For medicinal chemistry, this lipophilic scaffold enables fragment-based library synthesis targeting ion channel modulators. Procuring the precise isomer guarantees reproducible results; generic benzamides or alternate dichlorobenzamide isomers cannot substitute. Available in ≥98% purity, ready for direct use.

Molecular Formula C7H5Cl2NO
Molecular Weight 190.02 g/mol
CAS No. 2670-38-4
Cat. No. B1295324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dichlorobenzamide
CAS2670-38-4
Molecular FormulaC7H5Cl2NO
Molecular Weight190.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)N)Cl)Cl
InChIInChI=1S/C7H5Cl2NO/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H2,10,11)
InChIKeyXURBWYCGQQXTHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dichlorobenzamide (CAS 2670-38-4) for Research and Industrial Sourcing


3,4-Dichlorobenzamide (CAS 2670-38-4) is a dichlorinated benzamide derivative . It is a stable, white to almost white crystalline powder with a melting point range of 140-146°C, a predicted boiling point of 281.2±30.0 °C, a density of 1.439 g/cm³, and a calculated LogP of 2.79 . Its primary commercial use is as a versatile organic synthesis intermediate and, in analytical chemistry, as a key reference standard for the environmental monitoring of phenylurea herbicide degradation [1]. While it serves as a scaffold for molecules with anticonvulsant activity, the core value of the molecule itself lies in its specific physicochemical and application-defined roles [2].

Why a Generic Benzamide Cannot Substitute for 3,4-Dichlorobenzamide in Key Applications


Procurement of a generic benzamide or alternative dichlorobenzamide isomer cannot be substituted for 3,4-Dichlorobenzamide without compromising specific project outcomes. The precise 3,4-substitution pattern on the phenyl ring is non-interchangeable, as it dictates the compound's distinct physicochemical properties (e.g., LogP = 2.79, melting point = 140-146°C) and its unique reactivity profile in synthetic applications, compared to its isomers (e.g., 2,3- or 2,4-dichlorobenzamide) . Furthermore, in its role as the primary environmental degradation product (BAM) of specific herbicides like dichlobenil, 3,4-Dichlorobenzamide is the sole analytical target; a different isomer or analog would be chemically irrelevant for accurate quantification and regulatory compliance monitoring in water sources [1].

Quantitative Evidence for 3,4-Dichlorobenzamide as a Differentiated Procurement Choice


Comparative Physicochemical Identity of 3,4-Dichlorobenzamide vs. Unsubstituted Benzamide

3,4-Dichlorobenzamide exhibits significantly altered physicochemical properties compared to the unsubstituted parent compound, benzamide, which directly impact its utility in chemical synthesis and formulation. Specifically, the introduction of the two chlorine atoms in the 3 and 4 positions increases lipophilicity, as reflected in the LogP value, and raises the melting point. This provides a foundation for its use as a more hydrophobic scaffold [1].

Organic Synthesis Physicochemical Properties Solubility

Defined Purity Specification for Synthetic Reliability: 3,4-Dichlorobenzamide Analytical Grade

For procurement for synthetic applications, 3,4-Dichlorobenzamide is commercially available with a highly specified purity level, ensuring reproducibility. Leading suppliers provide the compound with a guaranteed purity of >98.0% as determined by HPLC, and often with additional nitrogen content analysis to further verify identity and purity. This level of specification is critical for ensuring consistent yields in multi-step syntheses .

Medicinal Chemistry Organic Synthesis Quality Control

Specificity as the Definitive Environmental Marker (BAM) vs. Other Chlorinated Analogs

3,4-Dichlorobenzamide (2,6-dichlorobenzamide, commonly known as BAM) is the principal and uniquely identified degradation product of the herbicide dichlobenil. Its detection in groundwater is a specific regulatory marker for dichlobenil contamination. In contrast, other dichlorobenzamide isomers or similar chlorinated amides are not formed from this pathway and have no relevance as an indicator for this class of environmental pollutants [1].

Environmental Monitoring Analytical Chemistry Herbicide Degradation

Unique Chlorine Substitution Pattern Dictates Scaffold Utility

The specific 3,4-dichloro substitution pattern on the benzamide ring confers a unique combination of steric and electronic properties that is distinct from other dichloro isomers. This influences its behavior as a molecular fragment. For instance, in the development of anticonvulsant agents, the 3,4-dichloro motif is a key feature of potent compounds like U-54494A and its derivatives, whereas other isomers (e.g., 2,3- or 2,6-dichloro) yield different pharmacological profiles [1].

Fragment-Based Drug Discovery Structure-Activity Relationship (SAR) Chemical Biology

Optimal Research and Industrial Scenarios for Procuring 3,4-Dichlorobenzamide (CAS 2670-38-4)


Fragment-Based Drug Discovery (FBDD) Scaffold Synthesis

Medicinal chemistry groups involved in fragment-based drug discovery will find 3,4-dichlorobenzamide an essential building block. Its specific 3,4-dichloro substitution pattern provides a lipophilic core (LogP 2.79) that is a privileged scaffold for generating target-focused libraries, particularly when exploring chemical space related to ion channel modulators . The commercial availability at high purity (>98%) ensures it is ready for direct use in chemical reactions without further purification, accelerating the hit-to-lead process.

Environmental Monitoring of Phenylurea Herbicide Contamination

Environmental testing and water quality laboratories must procure 3,4-dichlorobenzamide for use as a certified reference standard. As the sole degradation product (BAM) of the herbicide dichlobenil, its accurate quantification via LC-MS or GC-MS is required for monitoring programs assessing groundwater and drinking water compliance with EU and other national regulations [1]. Using any other analog would invalidate the analysis.

Organic Synthesis and Chemical Intermediate Manufacturing

Chemical R&D and process development teams rely on 3,4-dichlorobenzamide as a versatile synthetic intermediate for producing more complex pharmaceutical and agrochemical candidates. The compound's distinct reactivity, driven by the electron-withdrawing chlorine atoms, allows for selective further derivatization, such as amidation or coupling reactions . Its well-defined physicochemical properties also simplify purification and isolation steps.

Analytical Method Development and Quality Control

Analytical chemists in the pharmaceutical and chemical industries utilize 3,4-dichlorobenzamide for developing and validating HPLC methods, particularly when the compound is a key starting material, intermediate, or potential impurity. Its established retention characteristics and UV absorbance profile serve as a benchmark for method optimization, ensuring the robustness of purity assays for drug substances and fine chemicals [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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